
Lithium, 3-buten-1-ynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, 3-buten-1-ynyl- is an organolithium compound with the molecular formula C4H3Li It is a derivative of 3-buten-1-yne, where a lithium atom is bonded to the carbon atom at the terminal alkyne position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 3-buten-1-ynyl- typically involves the reaction of 3-buten-1-yne with an organolithium reagent. One common method is the reaction of 3-buten-1-yne with butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
CH2=CH−C≡CH+BuLi→CH2=CH−C≡CLi+BuH
The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of lithium, 3-buten-1-ynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve distillation or crystallization techniques to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, 3-buten-1-ynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, allowing it to add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with lithium, 3-buten-1-ynyl- include halides, carbonyl compounds, and acids. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with lithium, 3-buten-1-ynyl- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols, while reaction with halides can produce substituted alkenes or alkynes.
Applications De Recherche Scientifique
Lithium, 3-buten-1-ynyl- has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Battery Technology: Research is ongoing into its potential use in lithium-ion batteries and other energy storage devices.
Mécanisme D'action
The mechanism of action of lithium, 3-buten-1-ynyl- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-1-yne: The parent compound of lithium, 3-buten-1-ynyl-, which lacks the lithium atom.
Butyllithium: Another organolithium compound used in organic synthesis.
Lithium Acetylide: A similar compound where lithium is bonded to an acetylene group.
Uniqueness
Lithium, 3-buten-1-ynyl- is unique due to the presence of both a lithium atom and a conjugated diene system. This combination imparts unique reactivity and properties, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
51042-24-1 |
|---|---|
Formule moléculaire |
C4H3Li |
Poids moléculaire |
58.0 g/mol |
Nom IUPAC |
lithium;but-1-en-3-yne |
InChI |
InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1 |
Clé InChI |
PALKXAOJRMWQQG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=CC#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


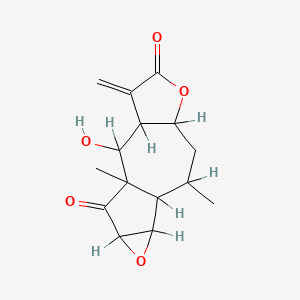


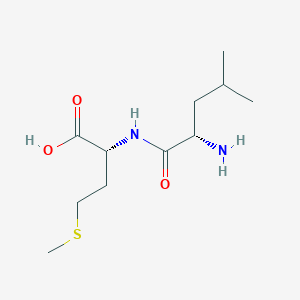

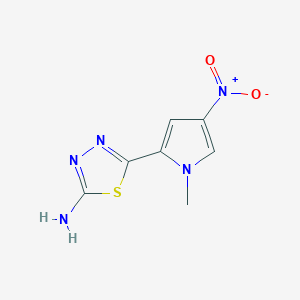
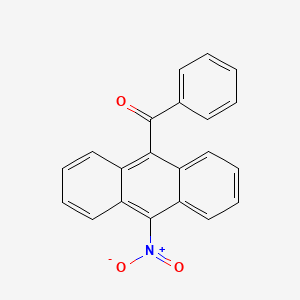
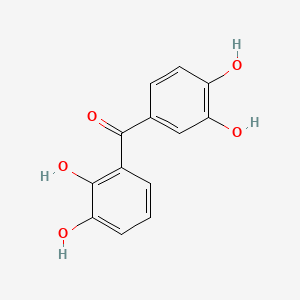
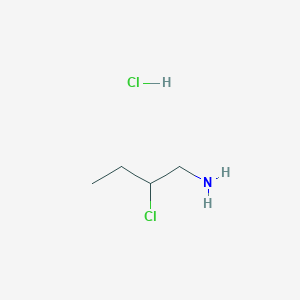




![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
